1-(3,5-Dimethylphenyl)-2-phenyl-1H-indole
CAS No.:
Cat. No.: VC18913672
Molecular Formula: C22H19N
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 1-(3,5-dimethylphenyl)-2-phenylindole |
| Standard InChI | InChI=1S/C22H19N/c1-16-12-17(2)14-20(13-16)23-21-11-7-6-10-19(21)15-22(23)18-8-4-3-5-9-18/h3-15H,1-2H3 |
| Standard InChI Key | LTMRCZKXFIUIPA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(3,5-dimethylphenyl)-2-phenylindole, reflects its substitution pattern: a 3,5-dimethylphenyl group at the indole’s 1-position and a phenyl ring at the 2-position (Table 1). The indole nucleus consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
Table 1: Key Structural and Physicochemical Properties
The 3,5-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, while the 2-phenyl group enhances π-π stacking potential . X-ray crystallography data for analogous indole derivatives suggest a planar indole core with substituents adopting orthogonal orientations to minimize steric clashes .
Synthesis and Preparation
Fischer Indole Synthesis
This method involves cyclization of arylhydrazones with carbonyl compounds under acidic conditions. For example, 3,5-dimethylphenylhydrazine could react with a substituted acetophenone derivative to form the indole core .
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated indoles and boronic acids could install the 3,5-dimethylphenyl group. A representative pathway might involve:
-
Bromination at the indole 1-position
-
Suzuki coupling with 3,5-dimethylphenylboronic acid
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| 1 | NBS, DMF, 0°C → rt, 12h | 75% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24h | 60% |
| 3 | PhMgBr, THF, −78°C → rt, 6h | 55% |
Challenges in Synthesis
Key challenges include:
-
Regioselectivity: Ensuring substitution occurs exclusively at the 1- and 2-positions requires careful catalyst selection .
-
Steric Hindrance: The 3,5-dimethylphenyl group may impede reaction progress, necessitating elevated temperatures or prolonged reaction times.
Applications in Chemical Research
Material Science Applications
π-Extended indoles find use in organic semiconductors. The compound’s conjugated system and substituents may tune HOMO-LUMO gaps for optoelectronic devices .
Biological Evaluation (Hypothetical)
While no direct bioactivity data exists, structurally similar N-phenylindoles show antimycobacterial activity (MIC values: 8–64 µg/mL) . The 3,5-dimethyl groups could enhance membrane permeability relative to simpler analogs.
| Aspect | Guideline |
|---|---|
| Storage | −20°C, inert atmosphere, desiccated |
| Personal Protection | Gloves, goggles, lab coat, fume hood |
| Spill Management | Absorb with vermiculite, dispose as hazardous waste |
Despite the lack of specific toxicity data, structural alerts (aromatic amines) suggest potential mutagenicity. Researchers should follow ALARA (As Low As Reasonably Achievable) principles.
Comparative Analysis with Related Indoles
Table 4: Structural and Functional Comparisons
The 3,5-dimethyl substitution in the target compound reduces polarity compared to carboxamide derivatives while maintaining better solubility than t-butyl analogs .
Future Research Directions
-
Mechanistic Studies: Elucidate the compound’s behavior under various catalytic conditions using in situ NMR .
-
Biological Screening: Evaluate antimicrobial/anticancer activity given structural similarities to bioactive indoles .
-
Materials Optimization: Incorporate into donor-acceptor copolymers for organic photovoltaics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume